molecular formula C14H21NO3 B13573262 tert-Butyl (2-hydroxy-1-(p-tolyl)ethyl)carbamate

tert-Butyl (2-hydroxy-1-(p-tolyl)ethyl)carbamate

Cat. No.: B13573262
M. Wt: 251.32 g/mol
InChI Key: BJFJMBLGSFTILJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly notable for its applications in pharmaceutical research and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxy-1-(4-methylphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate is unique due to its specific structure, which includes a tert-butyl carbamate group and a hydroxyl-substituted phenyl ring. This combination provides distinct reactivity and stability, making it particularly useful in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO3/c1-10-5-7-11(8-6-10)12(9-16)15-13(17)18-14(2,3)4/h5-8,12,16H,9H2,1-4H3,(H,15,17)

InChI Key

BJFJMBLGSFTILJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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